molecular formula C7H13ClO4S B13538191 Butyl 3-(chlorosulfonyl)propanoate

Butyl 3-(chlorosulfonyl)propanoate

Cat. No.: B13538191
M. Wt: 228.69 g/mol
InChI Key: TZZSCEHQOFWBLN-UHFFFAOYSA-N
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Description

Butyl 3-(chlorosulfonyl)propanoate is an organic compound with the molecular formula C₇H₁₃ClO₄S. It is a type of ester, characterized by the presence of a butyl group attached to the oxygen atom of the ester functional group, and a chlorosulfonyl group attached to the propanoate chain. This compound is primarily used in research and development, particularly in the fields of organic synthesis and chemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 3-(chlorosulfonyl)propanoate typically involves the esterification of 3-(chlorosulfonyl)propanoic acid with butanol. This reaction is usually catalyzed by an acid, such as sulfuric acid, and requires heating to facilitate the esterification process . The reaction can be represented as follows:

3-(chlorosulfonyl)propanoic acid+butanolH2SO4butyl 3-(chlorosulfonyl)propanoate+H2O\text{3-(chlorosulfonyl)propanoic acid} + \text{butanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} 3-(chlorosulfonyl)propanoic acid+butanolH2​SO4​​butyl 3-(chlorosulfonyl)propanoate+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to achieve more sustainable and versatile synthesis compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Butyl 3-(chlorosulfonyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Substitution: Nucleophiles such as amines or alcohols under mild to moderate conditions.

Major Products

    Hydrolysis: 3-(chlorosulfonyl)propanoic acid and butanol.

    Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

Butyl 3-(chlorosulfonyl)propanoate is used in several scientific research applications:

Mechanism of Action

The mechanism of action of butyl 3-(chlorosulfonyl)propanoate involves its reactivity with nucleophiles due to the presence of the chlorosulfonyl group. This group is highly electrophilic, making it susceptible to nucleophilic attack, which leads to the formation of various derivatives . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Properties

Molecular Formula

C7H13ClO4S

Molecular Weight

228.69 g/mol

IUPAC Name

butyl 3-chlorosulfonylpropanoate

InChI

InChI=1S/C7H13ClO4S/c1-2-3-5-12-7(9)4-6-13(8,10)11/h2-6H2,1H3

InChI Key

TZZSCEHQOFWBLN-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CCS(=O)(=O)Cl

Origin of Product

United States

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